Comparative Linker Length and Atom Count for Azido-PEG12-alcohol vs. Azido-PEG11-alcohol
Azido-PEG12-alcohol provides a precisely defined, medium-length PEG spacer that is 37 atoms long and spans 43.0 Å, a length that is optimal for balancing sufficient reach to bridge binding moieties while minimizing entropic penalties from excessive flexibility . In contrast, the closely related analog Azido-PEG11-alcohol, with a PEG chain of 11 units, results in a shorter linker. While an exact Ångström value for the PEG11 chain is not provided in vendor documentation, the difference of one ethylene glycol unit (-O-CH2-CH2-) corresponds to a reduction of approximately 3 atoms and ~3.5-4.0 Å in length . This seemingly small difference can be critical in applications like PROTAC development, where the linker must precisely position two ligands to form a stable ternary complex with the target protein and an E3 ligase. A linker that is too short may fail to engage both binding pockets, while one that is too long may adopt unproductive conformations, reducing degradation efficiency [1].
| Evidence Dimension | Linker Length |
|---|---|
| Target Compound Data | 37 atoms; 43.0 Å (for the dPEG®12 spacer) |
| Comparator Or Baseline | Azido-PEG11-alcohol: ~34 atoms; ~39-40 Å (estimated based on PEG subunit length of ~3.5-4.0 Å per EG unit) |
| Quantified Difference | +3 atoms; +3.5-4.0 Å longer for Azido-PEG12-alcohol |
| Conditions | Vendor-specified measurements for dPEG®12 spacer vs. estimation for PEG11 based on chemical structure |
Why This Matters
This quantifiable length difference enables precise optimization of inter-ligand distance, a critical variable in PROTAC design, allowing researchers to select the exact linker length required for a specific target-E3 ligase pair to maximize degradation efficiency.
- [1] S-EPMC3562135. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. View Source
